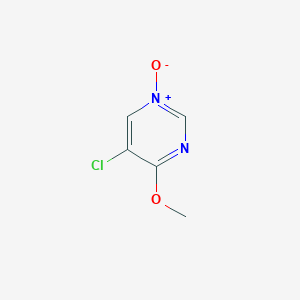

5-Chloro-4-methoxypyrimidine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O2 |

|---|---|

Molecular Weight |

160.56 g/mol |

IUPAC Name |

5-chloro-4-methoxy-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5-4(6)2-8(9)3-7-5/h2-3H,1H3 |

InChI Key |

KKDPTLLGGTWLKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=[N+](C=C1Cl)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 4 Methoxypyrimidine 1 Oxide and Analogous Pyrimidine N Oxides

Direct N-Oxidation Approaches

Direct N-oxidation is the most common strategy for the synthesis of pyrimidine (B1678525) N-oxides. This approach involves the treatment of a substituted pyrimidine with a suitable oxidizing agent. The choice of reagent, reaction conditions, and the electronic nature of substituents on the pyrimidine ring are critical factors that determine the yield and regioselectivity of the reaction.

Peracid-Mediated N-Oxidation: Reaction Conditions and Reagent Optimization (e.g., peracetic acid, m-chloroperbenzoic acid)

The N-oxidation of pyrimidine derivatives is frequently accomplished using organic peracids. Among the most common reagents are peracetic acid and m-chloroperbenzoic acid (m-CPBA) cdnsciencepub.comorganic-chemistry.org. Research indicates that pyrimidines are generally less reactive towards N-oxidation compared to other π-deficient diazines and are more susceptible to side reactions cdnsciencepub.com.

The choice of peracid can significantly impact the yield of the desired N-oxide. A study on various monosubstituted and disubstituted pyrimidines found that peracetic acid generally provides higher yields of the corresponding N-oxides compared to m-CPBA cdnsciencepub.com. For instance, the oxidation of 4-aminopyrimidine with peracetic acid yielded the 1-oxide in 65% yield, whereas m-CPBA gave the same product in only 35% yield. The reactions are typically carried out by adding the peracid to a solution of the pyrimidine in a solvent like acetonitrile and heating for a specified duration cdnsciencepub.com.

The table below, derived from studies on various substituted pyrimidines, illustrates the comparative efficacy of different peracids in N-oxidation reactions.

| Starting Pyrimidine | Peroxyacid Used | Reaction Time (h) & Temp (°C) | Product (N-Oxide) | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyrimidine | Peracetic Acid | 5 @ 60-65 | 2-Aminopyrimidine 1-oxide | 70 |

| 2-Aminopyrimidine | m-CPBA | 18 @ 60-65 | 2-Aminopyrimidine 1-oxide | 48 |

| 4-Aminopyrimidine | Peracetic Acid | 5 @ 60-65 | 4-Aminopyrimidine 1-oxide | 65 |

| 4-Aminopyrimidine | m-CPBA | 18 @ 60-65 | 4-Aminopyrimidine 1-oxide | 35 |

| 4-Methylpyrimidine | Peracetic Acid | 12 @ 60-65 | 4-Methylpyrimidine 1-oxide & 3-oxide | 39 (total) |

| 4-Methylpyrimidine | m-CPBA | 18 @ 60-65 | 4-Methylpyrimidine 1-oxide & 3-oxide | 20 (total) |

Influence of Substituent Electronic Effects on Regioselective N-Oxidation

For unsymmetrical pyrimidines, such as 5-Chloro-4-methoxypyrimidine, the electronic properties of the substituents determine which of the two ring nitrogen atoms is oxidized. The general principle is that the nitrogen atom most susceptible to electrophilic attack by the peracid will be oxidized.

Strong electron-donating groups (e.g., -NH₂, -OCH₃) activate the pyrimidine ring towards oxidation and direct the oxidation to the nitrogen atom para to the substituent cdnsciencepub.com. For 5-Chloro-4-methoxypyrimidine, the 4-methoxy group is a strong electron-donating substituent. It increases the electron density at the N-1 position (para) and the N-3 position (ortho). Conversely, the 5-chloro group is an electron-withdrawing group, which deactivates the ring. The powerful para-directing effect of the methoxy (B1213986) group strongly favors oxidation at the N-1 position, leading to the formation of 5-Chloro-4-methoxypyrimidine 1-oxide.

Weaker activating groups, such as a methyl group, are primarily ortho-directing cdnsciencepub.com. In the case of 4-methyl-6-substituted pyrimidines, oxidation occurs exclusively at N-1, which is ortho to the methyl group and para to the other substituent cdnsciencepub.com. The presence of strongly deactivating or sterically hindering substituents can prevent N-oxidation altogether. For example, 2-dimethylamino- and 2-acetamidopyrimidine fail to undergo N-oxidation under conditions that are effective for 2-aminopyrimidine cdnsciencepub.com. Similarly, strongly σ-withdrawing groups at the 2-position of pyridines can prevent product formation nih.gov.

Challenges and Byproduct Formation in Pyrimidine N-Oxide Synthesis

The synthesis of pyrimidine N-oxides is often complicated by the susceptibility of the pyrimidine ring to side reactions under oxidative conditions. These challenges can lead to low yields and the formation of multiple byproducts cdnsciencepub.com.

Common side reactions include:

Decomposition : The inherent instability of the pyrimidine ring under strong oxidizing conditions can lead to degradation of the starting material and product.

Annular Carbon Oxidation : The oxidant can attack the carbon atoms of the pyrimidine ring, leading to the formation of hydroxylated byproducts or pyrimidones cdnsciencepub.comacs.org. For instance, the oxidation of 4-phenylpyrimidine can lead to oxidative cleavage of the ring at the N1-C6 bond clockss.org.

Ring Opening : More severe oxidation can result in the complete cleavage of the heterocyclic ring cdnsciencepub.com.

Ring Contraction : In some cases, particularly with hydrogen peroxide in acetic acid, pyrimidine derivatives can undergo an oxidative ring-contraction to form imidazole (B134444) derivatives as unexpected byproducts clockss.org.

These competing reactions necessitate careful optimization of reaction conditions, such as temperature, reaction time, and the choice of oxidant, to maximize the yield of the desired N-oxide and minimize the formation of impurities cdnsciencepub.comclockss.org.

Indirect Synthetic Strategies and Precursor Chemistry

Indirect methods for synthesizing pyrimidine N-oxides involve either the modification of an already functionalized pyrimidine precursor or the construction of the N-oxidized ring system through cyclization reactions.

Derivation from Substituted Pyrimidine Intermediates

This strategy involves multi-step synthetic sequences where the desired substituents are introduced before or after the N-oxidation step. A common approach is to start with a more readily available substituted pyrimidine and chemically modify it to introduce the desired functionality.

For example, a synthetic route to a chloro-substituted pyrimidine N-oxide could begin with a corresponding hydroxypyrimidine. A process for preparing 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine involves treating the precursor 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine with thionyl chloride google.com. This demonstrates a viable method for introducing a chlorine atom onto a pre-existing pyrimidine ring, which could then be subjected to N-oxidation.

Another example involves the nucleophilic displacement of a suitable leaving group on a pyrimidine N-oxide. The synthesis of 6-aminopyrimidine-2,4-diamine 3-oxides has been achieved through the nucleophilic displacement of a phenoxysulfinyl group by amines on a precursor N-oxide publish.csiro.au. This highlights how a pre-formed pyrimidine N-oxide can serve as a scaffold for introducing further substituents.

Cyclization Reactions for Pyrimidine N-Oxide Ring Construction

While less common for simple pyrimidine N-oxides, it is possible to construct the N-oxidized pyrimidine ring from acyclic precursors. This approach incorporates the N-oxide functionality during the ring-forming step. The most widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as urea, guanidine, or an amidine bu.edu.egnih.gov.

Adapting this strategy for N-oxides could involve using a reactant where a nitrogen atom is already oxidized. The synthesis of a pyrimidine 1,3-dioxide via a cyclization reaction has been reported, demonstrating the feasibility of building the ring with the N-oxide moieties already in place or formed in situ cdnsciencepub.com. Other complex heterocyclic systems, such as N-aryl[3,4-d]pyrazolopyrimidines, have been synthesized through a key N-N bond-forming cyclization step using hydroxylamine-O-sulfonic acid as an electrophilic nitrogen source nih.gov. While this leads to a fused ring system, the principle of constructing a nitrogen-containing heterocycle via cyclization with an activated nitrogen source is a relevant indirect strategy. These methods are particularly useful when direct N-oxidation is low-yielding or leads to undesirable byproducts.

Functional Group Interconversion in Precursors to Introduce Chloro and Methoxy Moieties

The synthesis of this compound often relies on a strategic sequence of functional group interconversions starting from readily available pyrimidine precursors. This approach involves the systematic introduction of the chloro and methoxy substituents onto the pyrimidine ring prior to the final N-oxidation step. The key transformations are the conversion of hydroxyl or oxo groups to chloro groups and the subsequent nucleophilic substitution of a chloro group with a methoxy group.

A common and effective strategy begins with a di-substituted pyrimidine, such as 4,6-dihydroxypyrimidine. This precursor undergoes chlorination to introduce the necessary chloro moieties, which then serve as leaving groups for the introduction of the methoxy group.

Chlorination of Pyrimidine Precursors

The conversion of hydroxypyrimidines (which often exist in their tautomeric pyrimidone form) to chloropyrimidines is a fundamental functional group interconversion in this synthetic pathway. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. google.com For instance, the treatment of a dihydroxypyrimidine with POCl₃ effectively replaces the hydroxyl groups with chlorine atoms, yielding a dichloropyrimidine intermediate. This reaction is crucial as it activates the pyrimidine ring for subsequent nucleophilic substitution.

The general reaction can be summarized as follows:

Starting Material: Dihydroxypyrimidine

Reagent: Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

Product: Dichloropyrimidine

This chlorination step is a versatile method applicable to a wide range of pyrimidine cores, setting the stage for the introduction of other functional groups.

Selective Methoxylation

Once a dichlorinated pyrimidine intermediate is obtained, the next critical step is the selective introduction of the methoxy group. This is typically achieved through a nucleophilic aromatic substitution reaction (SNAr). By carefully controlling the reaction conditions, one of the chlorine atoms can be selectively replaced by a methoxy group. The reagent of choice for this transformation is typically sodium methoxide (NaOMe) in a suitable solvent like methanol. orgsyn.org

The reaction involves the attack of the methoxide ion on one of the electrophilic carbon atoms bearing a chlorine atom. The reactivity of the different positions on the pyrimidine ring can influence the regioselectivity of the substitution. For a precursor like 4,6-dichloropyrimidine, reacting it with one equivalent of sodium methoxide under controlled temperature allows for the monosubstitution to yield a chloro-methoxypyrimidine.

The process is illustrated in the table below, detailing the sequential functional group interconversions starting from a dihydroxy precursor to a chloro-methoxy intermediate, which is then ready for N-oxidation.

Table 1: Synthetic Pathway via Functional Group Interconversion

| Step | Precursor | Reagent/Conditions | Intermediate/Product | Functional Group Transformation |

| 1 | 4,6-Dihydroxypyrimidine | POCl₃, heat | 4,6-Dichloropyrimidine | Hydroxyl (-OH) to Chloro (-Cl) |

| 2 | 4,6-Dichloropyrimidine | NaOMe (1 equiv.), Methanol, controlled temp. | 6-Chloro-4-methoxypyrimidine | Chloro (-Cl) to Methoxy (-OCH₃) |

| 3 | 6-Chloro-4-methoxypyrimidine | Oxidizing agent (e.g., m-CPBA or H₂O₂) | This compound* | N-Oxidation |

Note: The table outlines the synthesis of an isomer to illustrate the methodology. The synthesis of the specific 5-chloro-4-methoxy isomer would depend on the starting precursor and the regioselectivity of the reactions.

The resulting chloro-methoxypyrimidine is the direct precursor to the final N-oxide product. The final step involves the N-oxidation of the pyrimidine ring, a reaction that is well-documented and can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. rsc.orgchemicalbook.com This modular approach, relying on sequential and selective functional group interconversions, provides a reliable and adaptable route for the synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 4 Methoxypyrimidine 1 Oxide

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the electronic effects of the N-oxide group and the substituents at positions 4 and 5.

The chlorine atom at the C4 position is the most common site for nucleophilic attack due to its position being para to a ring nitrogen and activated by the electron-withdrawing N-oxide group. While specific studies on 5-Chloro-4-methoxypyrimidine 1-oxide are not extensively detailed in the literature, the reactivity can be inferred from analogous systems.

Amines: The displacement of a C4-chloro substituent by amine nucleophiles is a well-established reaction for pyrimidine derivatives. For instance, in related chloropyrimidine systems, reactions with primary and secondary amines proceed to yield the corresponding 4-amino derivatives. The reaction of 2,6-diamino-4-chloropyrimidine N-oxide with piperidine, for example, results in the displacement of the chlorine atom to form the 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide, also known as Minoxidil. google.com This demonstrates the viability of the chloro group as a leaving group in the presence of an N-oxide. Similarly, microwave-assisted synthesis has been successfully employed for the reaction of 2-amino-4-chloropyrimidine (B19991) with various amines, indicating that the C4 position is susceptible to amination.

Thiols and Alkoxides: Thiolates and alkoxides are also effective nucleophiles for displacing chloro groups on pyrimidine rings. In studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, sodium thiophenoxide readily displaced the C4-chlorine. acs.org It is expected that this compound would react similarly with thiols and alkoxides to yield the corresponding 4-thioether and 4-alkoxy derivatives, respectively.

The table below summarizes typical nucleophilic substitution reactions at the C4 position of chloropyrimidine scaffolds.

| Nucleophile | Substrate Example | Product Type | Reference |

| Piperidine | 2,6-Diamino-4-chloropyrimidine N-oxide | 4-Piperidinylpyrimidine N-oxide | google.com |

| Substituted Amines | 2-Amino-4-chloropyrimidine | 2,4-Diaminopyrimidine derivative | |

| Sodium Thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | 4-Thiophenoxypyrimidine derivative | acs.org |

| Sodium Methoxide | 6-Alkoxy-4-chloro-5-nitropyrimidine | 4-Methoxypyrimidine derivative | nih.gov |

The methoxy (B1213986) group at C4 is generally less prone to displacement than the chlorine atom. However, under certain conditions, it can also act as a leaving group. In studies of 6-alkoxy-4-chloro-5-nitropyrimidines, after the initial displacement of the chlorine atom by an amine, a subsequent substitution of the alkoxy group by a second equivalent of the amine was observed to form a symmetric 4,6-diamino product. nih.gov This indicates that the methoxy group's lability is enhanced by strong activation from other ring substituents, such as a nitro group. nih.gov

Furthermore, the methoxy group can be susceptible to hydrolysis. The hydrolysis of 4-chloro-6-methoxypyrimidine (B185298) to 4-chloro-6-hydroxypyrimidine using aqueous hydrochloric acid has been reported. google.com It is plausible that under acidic or vigorous basic conditions, the methoxy group of this compound could be hydrolyzed to the corresponding 4-hydroxypyrimidine (B43898) derivative (pyrimidinone).

Regioselectivity in nucleophilic attack on substituted pyrimidines is governed by a combination of electronic and steric factors. The ring nitrogen atoms strongly activate the ortho and para positions to nucleophilic attack.

In a system like 5-chloro-2,4,6-trifluoropyrimidine (B1583448), nucleophilic attack by amines occurs preferentially at the C4 position. google.com This position is para to one ring nitrogen and ortho to the other, and it is further activated by the adjacent electron-withdrawing chlorine atom at C5. google.com However, substitution at the C2 position is also observed, and its proportion increases with the steric bulk of the incoming nucleophile. google.com This is attributed to the steric hindrance imposed by the C5-chloro group on the C4 position. google.com

For this compound, the C4 position is highly activated by the N-oxide group. The primary competition for nucleophilic attack would be between the displacement of the C4-chloro group and potential attack at other positions, though the former is overwhelmingly favored due to chlorine being a good leaving group. When considering sequential substitutions, as seen in the 6-alkoxy-4-chloro-5-nitropyrimidine system, the chlorine atom is the better leaving group and is displaced first by primary amines, followed by the displacement of the alkoxy group. nih.gov

The following table outlines the observed regioselectivity in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with various amines. google.com

| Amine Nucleophile | Solvent | Ratio of 4-substituted : 2-substituted product |

| Ammonia | Acetonitrile | 10 : 1 |

| Benzylamine | Acetonitrile | 12 : 1 |

| Morpholine | Acetonitrile | 8 : 1 |

| Diisopropylamine | Acetonitrile | 1 : 1.2 |

Nucleophilic aromatic substitution on electron-deficient rings like pyrimidine typically proceeds via the SNAr mechanism. The long-accepted pathway involves a two-step addition-elimination process. nih.gov

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative atoms of the ring and activating groups (like the N-oxide).

Elimination Step: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored.

Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines support this sequential SNAr mechanism, where the chlorine is displaced first, followed by the alkoxy group. nih.gov The stability of the Meisenheimer intermediate is key to the reaction's feasibility. While the two-step mechanism is common, recent research has also provided evidence for concerted SNAr (cSNAr) pathways, where bond formation and bond-breaking occur in a single transition state, particularly with highly activated substrates or specific nucleophiles. nih.gov For most activated pyrimidine systems, however, the stepwise mechanism featuring a distinct Meisenheimer intermediate is considered the predominant pathway. nih.govnih.gov

Rearrangement Processes Involving the N-Oxide Functionality

The N-oxide group is not merely a spectator; it can actively participate in reactions, most notably in thermal or acid anhydride-promoted rearrangements.

The Boekelheide rearrangement is a reaction of α-alkyl heteroaromatic N-oxides with acid anhydrides. While the classic example involves pyridine (B92270) N-oxides, the reaction has been studied in pyrimidine N-oxide systems. caymanchem.com In a detailed investigation using a model pyrimidine N-oxide with acetic anhydride (B1165640), the reaction was found to be more complex than a simple concerted google.comgoogle.com-sigmatropic rearrangement. google.comcaymanchem.com

Experimental evidence points towards the participation of radical intermediates. google.com Key findings include:

The formation of various side products that are not easily explained by an ionic or concerted mechanism. nih.govcaymanchem.com

When the rearrangement is conducted in solvents that are good hydrogen atom donors, products incorporating the solvent are formed in significant amounts. google.com

The key radical intermediate can be trapped using radical scavengers like TEMPO. google.comcaymanchem.com

Quantum chemical calculations support these experimental observations. google.comcaymanchem.com The calculations show that several pathways are energetically feasible, including a concerted google.comgoogle.com-sigmatropic rearrangement, a stepwise process via ion pairs, and a stepwise process via radical intermediates. acs.orgcaymanchem.com The formation of a (pyrimidin-4-yl)methyl radical is identified as a crucial step in the rearrangement, confirming that the Boekelheide rearrangement of pyrimidine N-oxides can proceed, at least in part, through an open-shell radical pathway. google.comcaymanchem.com

Intramolecular Alkylation/Dealkylation Rearrangements

A notable intramolecular rearrangement applicable to pyrimidine N-oxides is the Boekelheide rearrangement. wikipedia.org This reaction typically involves the treatment of an α-picoline N-oxide, or a related methyl-substituted heterocyclic N-oxide, with an acylating agent like acetic anhydride or trifluoroacetic anhydride. wikipedia.org The process involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent clockss.orgclockss.org-sigmatropic rearrangement. wikipedia.orgfu-berlin.de Hydrolysis of the resulting acylated intermediate yields a hydroxymethyl-substituted heterocycle. wikipedia.org

While direct experimental data for the Boekelheide rearrangement of this compound is not extensively documented in the reviewed literature, studies on model pyrimidine N-oxide systems suggest that the reaction can proceed via radical intermediates. fu-berlin.denih.gov The formation of a (pyrimidin-4-yl)methyl radical has been proposed as a key species in these transformations. fu-berlin.denih.gov The reaction conditions, including the choice of solvent and the presence of radical trapping agents, can significantly influence the product distribution. fu-berlin.denih.gov

Photochemical Rearrangement Reactions and Ring Contraction

The photochemical behavior of pyrimidine N-oxides is a rich area of study, often leading to complex molecular rearrangements and the formation of various heterocyclic products. wur.nl These reactions are typically initiated by UV irradiation and can proceed through several distinct pathways.

Formation of Imidazole (B134444) Derivatives and Other Ring-Contracted Products

Upon irradiation, pyrimidine N-oxides can undergo ring contraction to furnish imidazole derivatives. wur.nl This transformation is a significant pathway in the photochemistry of these compounds. For instance, the photolysis of certain pyrimidine N-oxides has been observed to yield acetyl-imidazole derivatives. clockss.org The specific substitution pattern on the pyrimidine ring can influence the propensity for ring contraction versus other photochemical reactions.

Proposed Intermediates (e.g., oxaziridines, 1,2,4-oxadiazepines, zwitterionic species)

The mechanism of photochemical rearrangements of pyrimidine N-oxides is thought to involve several transient intermediates. wur.nl A key proposed intermediate is the oxaziridine, formed by the electrocyclization of the excited N-oxide. wur.nl However, these oxaziridines are often thermally unstable and have not been isolated in most cases. wur.nl Their existence is primarily inferred from the final products and theoretical calculations.

Alternative mechanistic pathways may involve other intermediates such as 1,2,4-oxadiazepines or zwitterionic species. The specific intermediates formed can be influenced by the substitution pattern of the pyrimidine N-oxide and the reaction conditions. The debate continues in the scientific community regarding the precise nature and role of these transient species in the photochemical transformations of heteroaromatic N-oxides. wur.nl

Redox Chemistry and Deoxygenation

The redox chemistry of this compound involves both the oxidation of its substituent groups and the reduction of the N-oxide functionality.

Oxidation of Existing Functional Groups (e.g., methoxy to aldehyde/carboxylic acid)

The oxidation of the methoxy group on the pyrimidine ring to an aldehyde or carboxylic acid is a potential transformation, although specific examples for this compound are not prevalent in the surveyed literature. In related systems, the oxidation of methoxy-substituted flavonoids to their corresponding O-demethylated products and ring-oxidized derivatives has been observed, often catalyzed by cytochrome P450 enzymes. nih.gov The chemoselective oxidation of hydroxymethyl-substituted pyrimidines to aldehydes can be achieved using reagents like selenium dioxide. researchgate.net

Reductive Deoxygenation of the Pyrimidine N-Oxide

The removal of the oxygen atom from the pyrimidine N-oxide, known as deoxygenation, is a common and synthetically important reaction. This transformation restores the parent pyrimidine structure. Several reagents and methods are available for the deoxygenation of heteroaromatic N-oxides.

One common method involves the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃). researchgate.net The reaction proceeds through the transfer of the oxygen atom from the N-oxide to the phosphine, resulting in the formation of the deoxygenated heterocycle and triphenylphosphine oxide. Catalytic amounts of dichlorodioxomolybdenum(VI) can enhance the efficiency of this reaction. researchgate.net

Another effective reagent for deoxygenation is sulfur dioxide (SO₂). clockss.orgacs.orgacs.org The reaction is typically carried out by passing a stream of sulfur dioxide through a solution of the N-oxide in a suitable solvent like dioxane or water at reflux. acs.org This method has been successfully applied to a range of pyridine N-oxides, with yields varying depending on the substrate. acs.org

Palladium-catalyzed transfer oxidation using trialkylamines as the oxygen acceptor also provides a chemoselective method for the deoxygenation of pyridine N-oxides and is likely applicable to pyrimidine N-oxides. organic-chemistry.org This reaction is tolerant of various functional groups, including halogens. organic-chemistry.org Photocatalytic methods using rhenium complexes or organic photoredox catalysts have also been developed for the mild deoxygenation of N-O bonds. nih.govchemrxiv.orgrsc.org

| Reagent/Method | Description |

| Triphenylphosphine (PPh₃) | A common and efficient reagent for the deoxygenation of N-oxides. researchgate.net |

| Sulfur Dioxide (SO₂) | Effective for the deoxygenation of a variety of heteroaromatic N-oxides. clockss.orgacs.orgacs.org |

| Palladium Catalysis | Chemoselective deoxygenation using a palladium catalyst and a trialkylamine. organic-chemistry.org |

| Photocatalysis | Mild deoxygenation using light and a photocatalyst, such as a rhenium complex. nih.govchemrxiv.orgrsc.org |

Article on this compound Cannot Be Generated

Extensive research has been conducted to gather the specific information required to generate an article on the chemical reactivity and transformation mechanisms of this compound, as per the requested outline. However, after a thorough search of available scientific literature, it has been determined that there is a lack of specific published data on the catalytic hydrogenation for halogen removal and the electrophilic aromatic substitution reactions for this particular compound.

The conducted searches yielded general information on the reactivity of related classes of compounds, such as pyridine N-oxides and other pyrimidine derivatives. This body of literature provides a foundational understanding of how these broader categories of molecules behave in similar chemical transformations. For instance, general principles of site selectivity in electrophilic attacks on pyrimidine N-oxides have been documented, and various methods for the halogenation of pyridine N-oxides are known.

Despite this, no specific experimental results, detailed research findings, or data tables pertaining to the catalytic dehalogenation or electrophilic halogenation of this compound could be located. The generation of a scientifically accurate and authoritative article, as requested, is contingent upon the availability of such specific data. To extrapolate from general principles without direct experimental evidence for the target compound would compromise the integrity and accuracy of the information presented.

Therefore, due to the absence of specific scientific research on the requested chemical reactions of this compound, it is not possible to create the detailed and data-driven article as outlined. Further research and publication in the scientific community would be necessary to provide the specific information required to fulfill this request.

Derivatization Strategies and Synthetic Utility in Organic Chemistry

Functionalization of 5-Chloro-4-methoxypyrimidine 1-oxide for Downstream Synthesis

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyrimidine (B1678525) ring, further activated by the N-oxide and chloro groups, makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack. The chlorine atom at the C5 position and the methoxy (B1213986) group at the C4 position are potential leaving groups that can be displaced by various nucleophiles, enabling the introduction of a wide range of functionalities.

The N-oxide group not only activates the pyrimidine ring towards nucleophilic substitution but can also direct the regioselectivity of these reactions. Furthermore, the N-oxide itself can be a reactive site, participating in deoxygenation reactions or rearrangements under specific conditions. This multi-faceted reactivity allows for a stepwise and controlled functionalization of the molecule, paving the way for the synthesis of highly substituted pyrimidine derivatives.

Common functionalization strategies involve nucleophilic aromatic substitution (SNAr) reactions. For instance, the chloro group can be displaced by amines, alcohols, and thiols to introduce new side chains. The methoxy group can also be substituted, often under more forcing conditions, providing another handle for molecular elaboration.

Application as a Versatile Building Block for Diverse Heterocyclic Scaffolds

Due to its inherent reactivity, this compound serves as a valuable starting material for the synthesis of various heterocyclic scaffolds. A prominent example is its use in the construction of fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.

The general synthetic approach involves the reaction of a substituted pyrimidine with a binucleophilic reagent. In the context of this compound, the chloro and methoxy groups can act as electrophilic centers for reaction with hydrazines, for example. The initial nucleophilic attack, followed by an intramolecular cyclization and elimination of a leaving group, leads to the formation of the fused pyrazolo ring. The specific reaction conditions and the nature of the nucleophile determine the final structure of the resulting heterocyclic system.

While the synthesis of pyrazolo[1,5-a]pyrimidines is a well-established application for related pyrimidine derivatives, the unique substitution pattern of this compound offers the potential for creating novel analogues with distinct substitution patterns.

Incorporation into Complex Polycyclic and Fused Ring Systems

Beyond the synthesis of simple bicyclic heterocycles, this compound holds promise for the construction of more complex polycyclic and fused ring systems. The functional handles on the pyrimidine ring can be utilized in annulation reactions, where a new ring is built onto the existing pyrimidine core.

For example, the methoxy group could be transformed into a more reactive functional group, which can then participate in a cycloaddition reaction with a suitable diene or dienophile. Alternatively, sequential nucleophilic substitution reactions at the C4 and C5 positions with appropriately designed bifunctional reagents can lead to the formation of novel tricyclic or tetracyclic frameworks. The N-oxide functionality can also play a crucial role in these transformations, either by influencing the regioselectivity of the annulation or by participating directly in the ring-forming step.

The development of synthetic methodologies that leverage the reactivity of this compound in this manner would significantly expand its utility in the synthesis of complex, three-dimensional molecules with potential applications in materials science and drug discovery.

Role in Multi-Component Reactions for Constructing Functionalized Pyrimidines

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. While specific examples involving this compound in MCRs are not extensively documented in the literature, its structural features suggest its potential as a valuable component in such reactions.

For instance, in reactions like the Ugi or Passerini reaction, which typically involve an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid, a functionalized pyrimidine derivative could potentially serve as one of the components. The N-oxide could influence the reactivity of the pyrimidine ring, making it a suitable partner in these convergent synthetic strategies.

Mechanistic and Theoretical Investigations

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are fundamental in elucidating the structure and behavior of molecules like 5-Chloro-4-methoxypyrimidine 1-oxide. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the specific sites of reaction or interaction, while Mass Spectrometry (MS) provides insight into the molecule's stability and fragmentation patterns under energetic conditions.

Nuclear Magnetic Resonance (NMR) is used to map the chemical environment of magnetically active nuclei. In the context of this compound, ¹H NMR would confirm the presence and position of the methoxy (B1213986) group and the aromatic protons on the pyrimidine (B1678525) ring. The chemical shifts of the ring protons are particularly sensitive to the electronic effects of the chloro, methoxy, and N-oxide groups, allowing for precise structural confirmation. For instance, in related methoxy-containing aromatic compounds, the methoxy protons typically appear as a singlet in a predictable region of the spectrum. chemicalbook.com

Mass Spectrometry (MS) analysis reveals the mass-to-charge ratio of the parent ion and its fragments. For N-oxide derivatives, a characteristic fragmentation pathway involves the loss of the oxygen atom from the N-oxide moiety. researchgate.net Studies on other 1,2,5-oxadiazole N-oxide derivatives have shown that the molecular ion is often detected, though sometimes in low abundance. researchgate.net A key fragmentation process is the neutral loss of the N-oxide oxygen ([M-16 u]), which helps to confirm the presence of this functional group. researchgate.net Further fragmentation would likely involve the loss of a methyl radical from the methoxy group or cleavage of the pyrimidine ring.

| Spectroscopic Data for Related Pyrimidine Structures | | :--- | :--- | | Technique | Observation | | ¹H NMR | In analogous structures like trans-4-chloro-4'-methoxychalcone, methoxy group protons (–OCH₃) appear as a distinct singlet. chemicalbook.com | | Mass Spectrometry | In studies of N-oxide compounds, a common fragmentation is the loss of an oxygen atom ([M-16 u]) from the N-oxide group. researchgate.net | | Mass Spectrometry | The molecular ion peak is generally observed, confirming the molecular weight of the compound. researchgate.net |

Computational Chemistry and Quantum Chemical Studies

Computational methods provide a theoretical framework for understanding the intrinsic properties of this compound, from its electronic structure to its interaction with other molecules.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For pyrimidine derivatives, DFT calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uomphysics.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. uomphysics.net In a related study on a 5-bromo-2-chloro-4-pyrimidinyl derivative, the HOMO was concentrated on a methoxyphenyl group, while the LUMO was located on the pyrimidinyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. uomphysics.net Similar calculations for this compound would map its electrostatic potential and pinpoint regions susceptible to reaction.

| Key Concepts in DFT Analysis | | :--- | :--- | | HOMO (Highest Occupied Molecular Orbital) | Represents the orbital from which an electron is most likely to be donated; indicates sites for electrophilic attack. uomphysics.net | | LUMO (Lowest Unoccupied Molecular Orbital) | Represents the orbital to which an electron is most likely to be accepted; indicates sites for nucleophilic attack. uomphysics.net | | HOMO-LUMO Gap | The energy difference between these orbitals, which correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. uomphysics.net |

Computational chemistry allows for the prediction of reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying stable intermediates and calculating the energy of transition states that connect reactants, intermediates, and products. nih.gov For heterocyclic compounds, these models can predict the most likely pathways for nucleophilic substitution, cross-coupling reactions, or ring transformations. mdpi.com While specific studies on this compound are not widely available, methods used for analogous systems, such as those involving pyrazolopyrimidine synthesis, demonstrate the utility of these predictions in guiding experimental work. mdpi.com Such models can clarify why a reaction proceeds through a certain regiochemistry and can help in designing more efficient synthetic routes.

The chlorine atom on the pyrimidine ring can participate in halogen bonding, a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. nih.govmdpi.com Computational modeling is essential for studying these interactions, which are crucial in crystal engineering and supramolecular chemistry. uomphysics.netnih.gov DFT calculations, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are used to identify and characterize halogen bonds. uomphysics.net These models can quantify the strength of the interaction and visualize the electron density distribution between the halogen bond donor (the chlorine atom) and the acceptor (e.g., a nitrogen or oxygen atom). uomphysics.netsemanticscholar.org

| Characteristics of Halogen Bonding | | :--- | :--- | | Definition | A net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another entity. nih.gov | | Directionality | Highly directional, with the angle between the covalent bond and the halogen bond typically being close to 180°. nih.gov | | Significance | Plays a key role in supramolecular self-assembly, crystal packing, and protein-ligand interactions. nih.gov | | Modeling | Investigated using computational methods like DFT, QTAIM, and Hirshfeld surface analysis. uomphysics.net |

The reactivity and selectivity of the pyrimidine ring are heavily influenced by its substituents: the chloro, methoxy, and N-oxide groups. The chlorine atom is an electron-withdrawing group via induction, making the carbon atom to which it is attached (C5) electrophilic and susceptible to nucleophilic attack. The methoxy group is electron-donating through resonance, which can influence the reactivity of other positions on the ring. The N-oxide group is strongly electron-withdrawing, further activating the pyrimidine ring towards certain reactions. Computational analyses, such as structure-activity relationship (SAR) studies performed on similar heterocyclic frameworks, can systematically evaluate how these substituents modulate the electronic properties and steric environment of the molecule, thereby controlling reaction outcomes. uomphysics.netmdpi.com

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants and products. Such experimental investigations for the specific transformations of this compound are not extensively documented in the reviewed scientific literature. These studies would be valuable for optimizing reaction conditions and understanding the driving forces behind its chemical behavior.

Advanced Applications in Catalysis and Chemical Research

Exploration of Pyrimidine (B1678525) N-Oxides as Ligands in Metal-Catalyzed Reactions

The N-oxide functionality in pyrimidine N-oxides can significantly influence the outcome of metal-catalyzed reactions. The oxygen atom of the N-oxide group can act as a coordinating atom, participating in the formation of catalytically active metal complexes. This coordination can modulate the electronic properties and steric environment of the metal center, thereby directing the regioselectivity and enhancing the efficiency of catalytic transformations.

One of the prominent roles of heteroaromatic N-oxides is as a directing group in transition metal-catalyzed C-H bond functionalization. For instance, palladium-catalyzed reactions have demonstrated the utility of the N-oxide moiety in directing the arylation and alkenylation of the heteroaromatic core at the C2-position. acs.org This directing effect is crucial for achieving high regioselectivity in the synthesis of substituted heteroaromatics. Mechanistic studies on the direct arylation of pyridine (B92270) N-oxide have suggested a cooperative catalysis mechanism involving two distinct palladium centers, where the N-oxide plays a critical role in the C-H activation step. nih.govberkeley.edu

Furthermore, pyrimidine N-oxides can be employed as ligands in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The coordination of the pyrimidine N-oxide to the metal center can influence the catalytic cycle, impacting factors such as oxidative addition, transmetalation, and reductive elimination. While specific examples for 5-Chloro-4-methoxypyrimidine 1-oxide are not detailed in the literature, the principles established for other pyrimidine and pyridine N-oxides suggest its potential utility in this area. rsc.orgamanote.com

Table 1: Examples of Metal-Catalyzed Reactions Utilizing Heteroaromatic N-Oxides as Directing Groups or Ligands This table is generated based on data from analogous heteroaromatic N-oxide systems and illustrates the potential applications for this compound.

| Reaction Type | Metal Catalyst | Role of N-Oxide | Reference |

| Direct Arylation | Palladium | Directing Group | acs.orgnih.gov |

| Alkenylation | Palladium | Directing Group | acs.org |

| C-H/C-H Cross-Coupling | Palladium | Substrate/Directing Group | rsc.org |

| C-N Cross-Coupling | Palladium | Potential Ligand | acs.org |

Use as Organocatalysts

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, and heteroaromatic N-oxides have emerged as a promising class of organocatalysts. nih.gov The nucleophilic character of the oxygen atom in the N-oxide moiety is a key feature that underpins their catalytic activity. This nucleophilicity allows them to act as Lewis bases, activating a variety of substrates.

Chiral heteroaromatic N-oxides have been successfully employed as organocatalysts in a range of asymmetric transformations. nih.govnih.gov They are particularly effective in reactions involving silicon-based reagents, such as the allylation, propargylation, and allenylation of aldehydes. nih.gov The N-oxide catalyst activates the silicon reagent, enhancing its reactivity and allowing for the enantioselective formation of valuable chiral products. The design and synthesis of novel chiral pyridine N-oxide catalysts have demonstrated their potential in achieving high levels of stereocontrol. miami.eduacs.org

While the development of chiral versions of this compound for asymmetric catalysis has not been specifically reported, the established principles suggest a viable avenue for future research. The electronic properties imparted by the chloro and methoxy (B1213986) substituents could potentially modulate the catalytic activity and selectivity of such catalysts.

Table 2: Asymmetric Reactions Catalyzed by Chiral Heteroaromatic N-Oxides This table showcases the types of reactions where analogous chiral N-oxides have been successfully applied, indicating potential areas of application for derivatives of this compound.

| Asymmetric Reaction | Substrates | Role of N-Oxide Catalyst | Reference |

| Allylation of Aldehydes | Aldehydes, Allyl(trichloro)silane | Lewis Base Activator of Silane | nih.gov |

| Ring-Opening of meso-Epoxides | meso-Epoxides, Silyl Halides | Lewis Base Activator of Silane | nih.gov |

| Propargylation of Aldehydes | Aldehydes, Propargylsilanes | Lewis Base Activator of Silane | nih.gov |

| Acylative Dynamic Kinetic Resolution | Azoles, Aldehydes, Anhydrides | Nucleophilic Acyl Transfer Catalyst | acs.org |

Development of Novel Reaction Methodologies Enabled by the Pyrimidine N-Oxide Moiety

The pyrimidine N-oxide functionality not only participates in catalytic cycles but can also enable unique chemical transformations, leading to the development of novel synthetic methodologies. One of the most significant reactions in this context is the Boekelheide rearrangement. nih.govresearchgate.netresearchgate.net This reaction involves the rearrangement of α-picoline N-oxides (and by extension, pyrimidine N-oxides with a methyl group adjacent to the N-oxide) to hydroxymethylpyridines upon treatment with anhydrides. wikipedia.org

The Boekelheide rearrangement provides a powerful tool for the functionalization of the heteroaromatic ring. Mechanistic studies, including experimental and computational investigations, have provided insights into the reaction pathway, which can involve concerted, ionic, or radical intermediates depending on the specific substrate and reaction conditions. nih.gov This understanding allows for the rational design of synthetic strategies to access a variety of substituted pyrimidines.

Beyond the classic Boekelheide rearrangement, the reactivity of the pyrimidine N-oxide moiety has been harnessed in other novel transformations. For example, pyridine N-oxides have been utilized as hydrogen atom transfer (HAT) agents in photoredox catalysis for the functionalization of aliphatic C-H bonds. nih.govacs.orgchemrxiv.orgacs.org In these reactions, the N-oxide is converted to a reactive oxygen-centered radical that can abstract a hydrogen atom, initiating a cascade of reactions to form new carbon-carbon or carbon-heteroatom bonds. This approach opens up new possibilities for the late-stage functionalization of complex molecules.

The presence of the chloro and methoxy groups on the pyrimidine ring of this compound would likely influence the reactivity and outcome of such novel reaction methodologies, offering opportunities for the synthesis of uniquely substituted pyrimidine derivatives.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-4-methoxypyrimidine 1-oxide?

Methodological Answer: Synthesis typically involves nucleophilic substitution or oxidation of pyrimidine precursors. For example, 5-dimethylaminopyrimidine 1-oxide was synthesized via substitution of a brominated precursor with dimethylamine under controlled heating (e.g., in a sealed tube at 40% aqueous dimethylamine, 4 hours) . Similarly, oxidation of pyrimidine derivatives using hydrogen peroxide (H₂O₂) or KMnO₄ is a standard approach, though reaction conditions (solvent, temperature) must be optimized to avoid overoxidation. Ensure inert atmospheres for moisture-sensitive intermediates and validate purity via HPLC or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming substitution patterns and methoxy/chloro group positions. The deshielding effect of the 1-oxide group shifts pyrimidine ring protons downfield (~δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (144.56 g/mol, C₅H₅ClN₂O) and isotopic patterns for chlorine .

- IR Spectroscopy : Identifies N-oxide stretching (~1250–1300 cm⁻¹) and methoxy C-O bonds (~2850 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may stabilize competing elimination pathways. Test alternatives like acetonitrile .

- Catalysis : Niobium pentoxide (Nb₂O₅) has been used in Pudovick reactions for regioselective substitutions on pyrimidine rings .

- Temperature Control : Lower temperatures (0–5°C) suppress side reactions, as seen in diazotization/thiolation protocols for analogous compounds .

Q. What challenges arise in analyzing the stability of this compound under varying storage conditions?

Methodological Answer:

- Peroxide Formation Risk : The 1-oxide group may react with atmospheric oxygen, forming peroxides. Monitor via iodometric titration or peroxide test strips .

- Hydrolytic Degradation : Susceptibility to hydrolysis increases in acidic/basic conditions. Stability studies should include pH-buffered solutions (pH 3–9) and track degradation via LC-MS .

- Storage Recommendations : Store under argon at –20°C in amber vials to mitigate light/oxygen exposure.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for substitutions on this compound?

Methodological Answer:

- Reagent Purity : Trace moisture in solvents or amines (e.g., dimethylamine) can drastically reduce yields. Use freshly distilled reagents .

- Regioselectivity : Conflicting reports on substitution sites (C-4 vs. C-5) may stem from competing mechanisms. Computational modeling (DFT) or isotopic labeling can clarify reaction pathways .

- Analytical Validation : Ensure consistent characterization (e.g., 2D NMR for regiochemistry) to avoid misassignment of products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.